Bianthrone

Thermochromism Conformational isomerization X-ray crystallography

Bianthrone (CAS 434-85-5) is differentiated from generic anthraquinones by its folded A-form ground-state conformation, which drives reversible yellow-to-green thermochromism and a conformation-coupled ECE (A→A⁻•→B⁻•→B²⁻) redox mechanism. Substituted derivatives and thiophene analogs fail to replicate this native behavior. Validated in fiber optic temperature sensors (1.6 nm/°C, 2.9 mW/°C), it is the authentic standard for molecular conformational switching studies. Source the genuine compound to ensure reproducible conformational kinetics and temperature-dependent redox thermodynamics.

Molecular Formula C28H16O2
Molecular Weight 384.4 g/mol
CAS No. 434-85-5
Cat. No. B1198128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBianthrone
CAS434-85-5
Synonyms10-(10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone
bianthrone
delta(10,10')-bianthrone
Molecular FormulaC28H16O2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O
InChIInChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H
InChIKeyMGRRGKWPEVFJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bianthrone (CAS 434-85-5): Core Physicochemical and Structural Baseline for Scientific Procurement


Bianthrone (CAS 434-85-5, dianthrone, 10H,10'H-9,9'-bianthracenylidene-10,10'-dione) is a polycyclic aromatic quinone with molecular formula C28H16O2 and molecular weight 384.43 . It crystallizes as yellow to light amber needle-like crystals and exhibits thermochromism, reversibly turning green upon heating or melting [1]. The compound exists in two primary conformations in thermochromic equilibrium: a doubly-folded low-temperature A-form and a twisted high-temperature B-form [2]. Its structure features a central C=C double bond linking two anthrone moieties, with the B-form twisted by approximately 51° about this bond [3].

Why Generic Bianthrone Substitution Fails: Conformation-Dependent Redox Reactivity Precludes In-Class Swapping


Bianthrone cannot be treated as a generic interchangeable anthraquinone derivative because its functional differentiation is rooted in a conformation-coupled electron-transfer mechanism absent in structurally similar analogs [1]. The low-temperature A-form undergoes a two-electron irreversible reduction via an ECE (electron transfer - chemical reaction - electron transfer) sequence, producing a twisted dianion structurally identical to the thermochromic B-form [2]. In contrast, analogs such as thiophene-fused bianthrone derivatives adopt the twisted conformation as their ground-state preference and fail to exhibit the same magnitude of thermochromism [3]. Substituted derivatives including 1,1′-dimethylbianthrone display significantly altered conformational energetics and isomerization kinetics, directly impacting their redox behavior and rendering them non-substitutable in applications requiring the native conformational switching properties [4].

Bianthrone (CAS 434-85-5): Product-Specific Quantitative Evidence Guide for Differentiated Scientific Selection


Thermochromic Conformational Isomerization: Bianthrone vs. Thiophene Analog Comparator

Bianthrone exhibits pronounced thermochromism driven by its folded (A-form) ground-state conformation. In contrast, its thiophene analog (compound 4) and homologs (compounds 2 and 3) preferentially adopt the twisted conformation as their ground state, as confirmed by X-ray crystallography and UV-Vis spectroscopy [1]. While bianthrone undergoes a yellow-to-green color change upon heating, the thiophene analogs display markedly attenuated thermochromic response, with the authors explicitly noting that they 'did not show the remarkable thermochromism such as bianthrone' [1].

Thermochromism Conformational isomerization X-ray crystallography

Conformation-Dependent Redox Reactivity: A-Form vs. B-Form Differential Reduction

The low-temperature A-form of bianthrone and the high-temperature B-form exhibit fundamentally different electrochemical reduction pathways [1]. At room temperature, the A-form undergoes a two-electron irreversible reduction via an ECE sequence (A → A⁻• → B⁻• → B²⁻), producing a twisted dianion [1]. At elevated temperatures, the reaction proceeds via a CEE scheme where the A-form first converts thermally to the B-form, which is then more readily reduced [2]. The B-form is consistently more easily reduced than the A-form [3].

Electrochemistry Conformational switching Cyclic voltammetry

Homogeneous Redox Catalysis Kinetics: Bianthrone vs. 1,1′-Dimethylbianthrone

The catalyzed reduction of bianthrone and 1,1′-dimethylbianthrone was quantitatively characterized in DMF using anion radicals of various quinones as electron-transfer mediators [1]. At low catalyst concentrations, the reduction rate of bianthrone is governed by the forward electron-transfer reaction, with the back reaction shown to be diffusion-controlled [1]. Substitution at the 1,1′-positions alters the steric environment around the central C=C bond, modifying the conformational interconversion kinetics between A and B forms and consequently affecting electron-transfer thermodynamics and kinetics [1].

Electron transfer Redox catalysis Conformational kinetics

Fiber Optic Temperature Sensor Performance: Bianthrone Waveguide Quantitative Metrics

Bianthrone was employed as a planar waveguide material in a side-polished fiber optic temperature sensor due to its thermochromic stereoisomerism [1]. The sensor demonstrated quantifiable temperature-dependent responses: wavelength shift of 1.6 nm/°C and attenuated total reflection (ATR) output power change of 2.9 mW/°C [1]. These metrics represent validated performance parameters for temperature sensing applications.

Fiber optic sensing Thermochromic waveguide Temperature response

Bianthrone (CAS 434-85-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Thermochromic Sensing and Indicator Material Development

Bianthrone's pronounced yellow-to-green thermochromism, driven by its folded A-form ground-state conformation, enables reversible visual temperature indication. In contrast to thiophene analogs that preferentially adopt twisted ground-state conformations and exhibit attenuated thermochromic response, native bianthrone provides the necessary conformational flexibility for temperature-responsive applications [1]. The compound has been validated as a planar waveguide material in fiber optic temperature sensors, achieving wavelength sensitivity of 1.6 nm/°C and ATR power sensitivity of 2.9 mW/°C [2].

Conformation-Coupled Molecular Switching and Electrochemical Device Research

Bianthrone functions as a conformation-coupled redox switch where electron transfer triggers large-amplitude structural rearrangement between folded (A-form) and twisted (B-form) states. The reduction of the A-form proceeds via an ECE mechanism (A → A⁻• → B⁻• → B²⁻), producing a twisted dianion structurally identical to the thermochromic B-form [3]. The B-form is more readily reduced than the A-form, enabling temperature-dependent modulation of redox activity [4]. Substituted derivatives including 1,1′-dimethylbianthrone exhibit altered conformational kinetics and cannot replicate this native behavior [5].

Homogeneous Electron-Transfer Catalysis Studies

The catalyzed reduction of bianthrone by anion radicals of various quinones in DMF has been quantitatively characterized, with forward electron-transfer rate constants determined and the back reaction shown to be diffusion-controlled [5]. This well-defined electron-transfer behavior, governed by the conformational dynamics of the central C=C bond, establishes bianthrone as a model system for investigating the coupling between molecular conformation and electron-transfer thermodynamics and kinetics [5].

Spectroelectrochemical and Conformational Dynamics Research

Bianthrone serves as a model compound for studying the interplay between electrochemical reduction and conformational isomerization. The two-electron reduction of the A-form to the twisted dianion B²⁻ involves a large structural change detectable by transmission-mode spectroelectrochemistry [3]. Rate constants for the A→B and B→A conformational interconversions have been determined [3]. The compound's behavior at elevated temperatures involves a CEE scheme with associated disproportionation/reproportionation equilibrium, providing a framework for studying temperature-dependent electron-transfer mechanisms [4].

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